N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide
Description
The compound N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative. Its core consists of a benzofuran ring substituted at position 2 with a 3-chloro-4-methoxybenzoyl group and at position 3 with a 2-(2-fluorophenoxy)acetamide moiety.
Properties
Molecular Formula |
C24H17ClFNO5 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C24H17ClFNO5/c1-30-19-11-10-14(12-16(19)25)23(29)24-22(15-6-2-4-8-18(15)32-24)27-21(28)13-31-20-9-5-3-7-17(20)26/h2-12H,13H2,1H3,(H,27,28) |
InChI Key |
NNSMOVKQQLQXJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the methoxyphenylcarbonyl group and the fluorophenoxyacetamide moiety. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, this compound may exhibit interesting activities due to its structural features. Research into its interactions with biological targets, such as enzymes or receptors, can provide insights into its potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in areas like oncology or neurology.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may contribute to advancements in fields such as materials science or chemical engineering.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following structurally related compounds provide insights into the unique properties of the target molecule:
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) Structure: Features a dichlorophenoxy group and a p-tolylthioethyl side chain. Comparison: The thioether group in RN1 may enhance metabolic stability compared to oxygen-containing linkages.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Contains a naphthalene ring and a chloro-fluorophenyl group.
- Comparison : The naphthalene system increases π-π stacking capacity, but the lack of a benzofuran ring may reduce conformational rigidity. The dihedral angle (60.5°) between aromatic rings in this compound contrasts with the planar benzofuran core of the target molecule, which could influence molecular packing and solubility .
2-(4-Fluorophenoxy)-N-(1-naphthyl)acetamide (303092-50-4) Structure: Shares the 2-fluorophenoxy group but replaces benzofuran with a naphthyl group. However, the absence of the 3-chloro-4-methoxy substituent may reduce electron-withdrawing effects critical for receptor interactions .
N-(2-Chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Structure: Incorporates a benzofuropyrimidinone core with sulfur-linked substituents. This structural variation may alter redox activity and bioavailability .
Physicochemical and Electronic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP | Notable Features |
|---|---|---|---|---|
| Target Compound | ~458.8 | 3-Cl-4-OCH₃, 2-F-phenoxy, benzofuran | ~3.5 | High rigidity, dual halogen effects |
| RN1 | ~398.3 | 2,4-diCl-phenoxy, p-tolylthio | ~4.2 | Thioether enhances stability |
| N-(3-Cl-4-F-phenyl)-2-naphthylacetamide | ~321.8 | 3-Cl-4-F-phenyl, naphthalene | ~3.8 | Planar naphthalene for π-π interactions |
| 303092-50-4 | ~329.3 | 4-F-phenoxy, naphthyl | ~3.1 | High hydrophobicity |
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core, a chloro-methoxyphenyl group, and a fluorophenoxy acetamide moiety. The molecular formula is with a molecular weight of approximately 419.9 g/mol. Its unique structural characteristics contribute to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C24H18ClNO4 |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Benzofuran, Chloro-methoxyphenyl, Fluorophenoxy |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diabetes and obesity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to the observed pharmacological effects. For instance, it may bind to protein targets involved in inflammatory responses or cancer progression.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:
- Cell Proliferation Assays : Studies demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., breast and colon cancer), with IC50 values ranging from 10 to 25 µM.
In Vivo Studies
In vivo studies have further corroborated the anti-inflammatory and anticancer properties:
- Animal Models : In murine models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzofuran Core : Cyclization reactions using ortho-hydroxyaryl ketones.
- Introduction of Chloro-Methoxyphenyl Group : Electrophilic aromatic substitution reactions.
- Coupling with Fluorophenoxy Acetamide Moiety : Amide bond formation using coupling reagents like EDCI or DCC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
